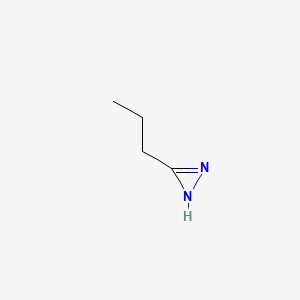
2-Brom-4-fluorbenzylphthalimid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluorobenzylphthalimide is a chemical compound characterized by the presence of bromine and fluorine atoms on a benzylphthalimide structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluorobenzylphthalimide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluorobenzylphthalimide typically involves the bromination and fluorination of benzylphthalimide. The reaction conditions include the use of brominating agents such as bromine (Br2) and fluorinating agents like Selectfluor. The process requires careful control of temperature and reaction time to ensure the selective introduction of bromine and fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-4-fluorobenzylphthalimide may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and safety considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-fluorobenzylphthalimide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzylphthalimides.
Wirkmechanismus
2-Bromo-4-fluorobenzylphthalimide is compared with other similar compounds such as 2-Chloro-4-fluorobenzylphthalimide and 2-Bromo-4-methylbenzylphthalimide. The presence of different substituents on the benzylphthalimide structure results in variations in reactivity and biological activity, highlighting the uniqueness of 2-Bromo-4-fluorobenzylphthalimide.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-fluorobenzylphthalimide
2-Bromo-4-methylbenzylphthalimide
2-Iodo-4-fluorobenzylphthalimide
This comprehensive overview provides a detailed understanding of 2-Bromo-4-fluorobenzylphthalimide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
530141-41-4 |
|---|---|
Molekularformel |
C15H9BrFNO2 |
Molekulargewicht |
334.14 g/mol |
IUPAC-Name |
2-[(2-bromo-4-fluorophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9BrFNO2/c16-13-7-10(17)6-5-9(13)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |
InChI-Schlüssel |
ROFPXFUAWBMCST-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)C(=O)NC2=O)CC3=C(C=C(C=C3)F)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)F)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B1505304.png)
![Thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B1505310.png)








![1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


